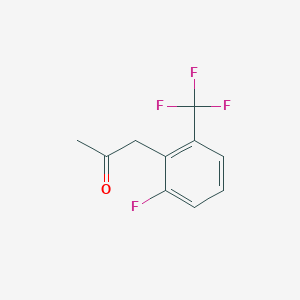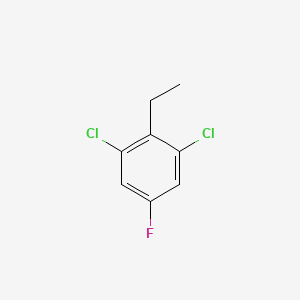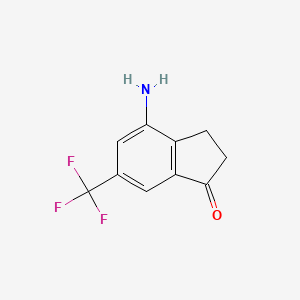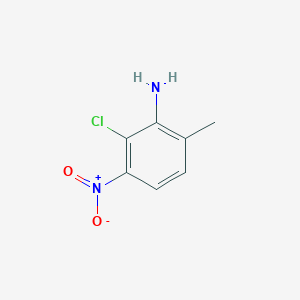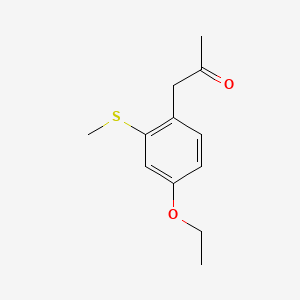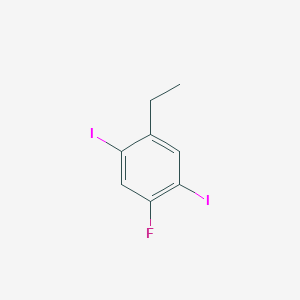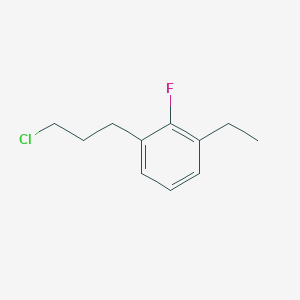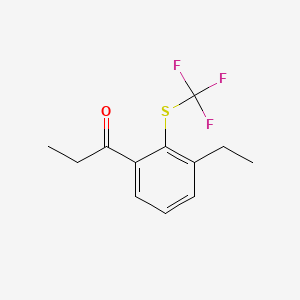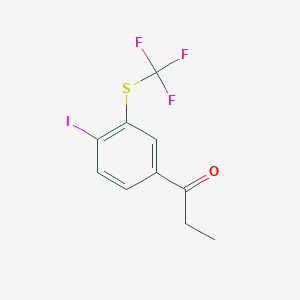
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid typically involves the bromination of a precursor compound, followed by a series of reactions to introduce the acrylic acid moiety. One common method involves the bromination of trans-cinnamic acid, followed by further functionalization to introduce the propanoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the acrylic acid moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and the acrylic acid moiety can participate in various chemical reactions, influencing biological pathways or chemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: This compound is structurally similar but contains an additional bromine atom.
3-hydroxy-2-aryl acrylate: Another related compound with different functional groups and applications.
Uniqueness
(E)-3-(3-(2-bromopropanoyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H11BrO3 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
3-[3-(2-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(13)12(16)10-4-2-3-9(7-10)5-6-11(14)15/h2-8H,1H3,(H,14,15) |
Clave InChI |
ZBWWAJXFUFMOGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC(=C1)C=CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


